N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide
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Overview
Description
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide is a chemical compound with the molecular formula C16H30N2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirotridecane and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide typically involves the reaction of a spirocyclic amine with a carboxylic acid derivative. One common method includes the use of N-propylamine and 8-azaspiro[5.7]tridecane-8-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[5.7]tridecane-8-carboxamide: Lacks the N-propyl group, which may affect its biological activity and chemical properties.
N-Butyl-8-azaspiro[5.7]tridecane-8-carboxamide: Contains a butyl group instead of a propyl group, leading to differences in solubility and reactivity.
Uniqueness
N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide is unique due to its specific spirocyclic structure and the presence of the N-propyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87943-76-8 |
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Molecular Formula |
C16H30N2O |
Molecular Weight |
266.42 g/mol |
IUPAC Name |
N-propyl-8-azaspiro[5.7]tridecane-8-carboxamide |
InChI |
InChI=1S/C16H30N2O/c1-2-12-17-15(19)18-13-8-4-7-11-16(14-18)9-5-3-6-10-16/h2-14H2,1H3,(H,17,19) |
InChI Key |
OFFSEHOWQBBWGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCCCCC2(C1)CCCCC2 |
Origin of Product |
United States |
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